2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzo[de]isoquinoline core, which is a fused ring system combining benzene and isoquinoline rings, and is further substituted with various functional groups.
Preparation Methods
The synthesis of 2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various acids and bases for facilitating substitutions and cyclizations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione include other benzo[de]isoquinoline derivatives and pyrazole-containing compounds. These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzo[de]isoquinoline and pyrazole moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H18N4O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-methyl-6-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H18N4O3/c1-14-19(24(31)28(26-14)15-7-4-3-5-8-15)13-25-20-12-11-18-21-16(20)9-6-10-17(21)22(29)27(2)23(18)30/h3-13,26H,1-2H3 |
InChI Key |
UEQYUUFLJLHGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C |
Origin of Product |
United States |
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